1-Bromo-6-chloronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively, and a hydroxyl group at the 2 position
Preparation Methods
The synthesis of 1-Bromo-6-chloronaphthalen-2-ol typically involves halogenation reactions. . This reaction involves the conversion of an amino group to a diazonium salt, followed by its substitution with bromine and chlorine under specific conditions. Industrial production methods may involve similar halogenation techniques, optimized for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-6-chloronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 2 position can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative under palladium catalysis.
Common reagents used in these reactions include Selectfluor, sodium dithionite, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-6-chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives have been studied for their potential anticancer, antiangiogenic, and antioxidant activities. These properties make it a candidate for drug development and therapeutic research.
Mechanism of Action
The mechanism by which 1-Bromo-6-chloronaphthalen-2-ol exerts its effects is primarily through its interactions with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1-Bromo-6-chloronaphthalen-2-ol can be compared with other halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene and 6-Bromo-1-chloronaphthalen-2-ol . These compounds share similar structural features but differ in the positions of the halogen atoms. The unique positioning of bromine and chlorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Similar Compounds
- 1-Bromo-8-chloronaphthalene
- 6-Bromo-1-chloronaphthalen-2-ol
- 1-Bromo-2-chloronaphthalene
These compounds, while similar in structure, exhibit different properties and reactivities due to the variations in halogen positioning.
Properties
Molecular Formula |
C10H6BrClO |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
1-bromo-6-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13/h1-5,13H |
InChI Key |
BBAMQILJPDIRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.